molecular formula C9H2BrCl2F3N2 B13668393 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline

7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline

Cat. No.: B13668393
M. Wt: 345.93 g/mol
InChI Key: GLAYUANHGPSQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)quinazoline under controlled conditions . The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H2BrCl2F3N2

Molecular Weight

345.93 g/mol

IUPAC Name

7-bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H2BrCl2F3N2/c10-4-2-6-3(1-5(4)11)7(12)17-8(16-6)9(13,14)15/h1-2H

InChI Key

GLAYUANHGPSQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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